2-(Methylamino)phenol
Overview
Description
2-(Methylamino)phenol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245030. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
2-(Methylamino)phenol derivatives have been explored for their anticancer activities. Schiff bases synthesized using this compound demonstrated cytotoxicity against cancer cell lines like HeLa and MCF-7. These compounds interact with DNA through electrostatic interactions and exhibit potential as anticancer drugs. Research also delved into their pro-apoptotic mechanisms, highlighting their role in cancer treatment (Uddin et al., 2020).
Medical Research
Studies have examined the use of this compound and its derivatives in medical applications. For example, a study on 2-(methylamino)alkanoic acid analogs explored their capacity to restrict blood-brain phenylalanine transport in mice, suggesting potential therapeutic applications in conditions like phenylketonuria (Vogel et al., 2013).
Pharmaceutical Synthesis
This compound is also significant in the synthesis of pharmaceutical compounds. Research into basic carbamates of 4-hydroxyanisole, a related compound, highlighted their potential as cyclization-activated prodrugs. These carbamates release active drugs in a predictable manner, not reliant on enzymatic cleavage (Saari et al., 1990).
Molecular Chemosensors
The compound has been studied for its use in the development of molecular chemosensors. Research focusing on the fluorescence optical properties of polyamino-phenolic ligands, including those related to this compound, investigated their potential as chemosensors for H+ and Zn(II) ions. These findings are significant for designing new efficient fluorescent sensors for biomedical applications (Ambrosi et al., 2009).
Neuroprotective Actions
Methylene blue, a derivative of phenothiazine which is structurally related to this compound, has been studied for its neuroprotective actions. It functions as an alternative mitochondrial electron transfer carrier and has shown potential in providing protection in models of neurological diseases (Poteet et al., 2012).
Mechanism of Action
Target of Action
The primary target of 2-(Methylamino)phenol is the quorum regulator SarA of Staphylococcus aureus . SarA up-regulates the expression of many virulence factors, including biofilm formation, to mediate pathogenesis and evasion of the host immune system in the late phases of growth .
Mode of Action
This compound specifically targets the quorum regulator SarA . By inhibiting the production or blocking the SarA protein, it influences the down-regulation of biofilm and virulence factors . This compound has been evaluated in vitro to validate its antibiofilm activity against clinical S. aureus strains .
Biochemical Pathways
The biochemical pathways affected by this compound are related to quorum sensing (QS), a cell-to-cell communication process in bacteria . The attenuation of QS by modulating transcriptional regulators to prevent biofilm formation and inhibit virulence factors offers an attractive strategy to treat such infections .
Pharmacokinetics
It’s important to note that the compound showed negligible antimicrobial activity and markedly reduced the minimum inhibitory concentration of conventional antibiotics when used in combination . This suggests that it may have favorable pharmacokinetic properties that enhance its bioavailability and effectiveness when used in combination therapies.
Result of Action
The result of the action of this compound is a significant reduction in the expression of representative virulence genes like fnbA, hla, and hld that are governed under S. aureus QS . This leads to the inhibition of biofilm formation and down-regulation of virulence factors .
Action Environment
The action environment of this compound is primarily within the bacterial cell where it interacts with the SarA protein
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
Research has shown that 2-(Methylamino)phenol may have significant effects on various types of cells. For instance, it has been found to inhibit biofilm formation and down-regulate virulence genes in Staphylococcus aureus, a Gram-positive pathogen . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to interact with the quorum regulator SarA of S. aureus, suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(methylamino)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKKTXXMAQLGJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209976 | |
Record name | o-(Methylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-24-5 | |
Record name | 2-(Methylamino)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylamino)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylamino)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-(Methylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(methylamino)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Methylamino)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM886MY3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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